4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Overview
Description
“4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine” is a chemical compound that is a part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Scientific Research Applications
Metal Complexation and Ligand Behavior
The compound 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine, which shares structural similarities with 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine, has been used to synthesize a back-to-back ligand. This ligand binds to metal centers such as palladium or platinum, forming complexes that exhibit thermal spin transitions, indicating potential applications in materials science and coordination chemistry (Tovee et al., 2010).
Optical and DNA Interaction Studies
5-Bromo-2-(trifluoromethyl)pyridine, closely related to this compound, has been extensively studied for its spectroscopic characteristics and its interaction with DNA. The molecule's nonlinear optical properties were explored, and its impact on DNA was investigated, highlighting potential applications in biochemistry and photonics (Vural & Kara, 2017).
Polymer Synthesis
The solution polymerization of 4-bromomethylpyridine has been explored, revealing that its oligomers demonstrate higher reactivity than the monomer. This study sheds light on the compound's potential as a precursor in the synthesis of poly(methylenepyridinium)s, suggesting applications in material science and polymer chemistry (Monmoton et al., 2008).
Synthesis of Aminopyrroles
1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, a compound structurally akin to this compound, serves as a building block for synthesizing aminopyrroles, indicating potential uses in pharmaceuticals and organic synthesis (Khlebnikov et al., 2018).
Future Directions
Mechanism of Action
Target of Action
It is known that pyridine derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that bromomethyl groups can act as alkylating agents, potentially modifying the function of target molecules . The hydroxy and trifluoromethyl groups may also influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Pyridine derivatives are often involved in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The presence of the bromomethyl, hydroxy, and trifluoromethyl groups may influence these properties, affecting the compound’s bioavailability .
Result of Action
As a pyridine derivative, it may influence various cellular processes, potentially leading to changes in cell function .
Biochemical Analysis
Biochemical Properties
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in regioselective deprotonation reactions, which are crucial in organic synthesis . The compound’s interactions with enzymes often involve the formation of covalent bonds, which can lead to enzyme inhibition or activation, depending on the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the respiratory system, causing irritation and potential toxicity at higher concentrations . These effects are crucial for understanding the compound’s potential therapeutic applications and risks.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form covalent bonds with enzymes makes it a potent inhibitor in certain biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy and potential changes in its biochemical properties . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have shown that high doses of the compound can cause significant respiratory irritation and other toxic effects . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in regioselective deprotonation reactions is particularly noteworthy, as it can lead to the formation of important intermediates in organic synthesis . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility and stability play a significant role in its localization and accumulation within specific cellular compartments . These factors are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic targets .
Properties
IUPAC Name |
4-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-4-1-5(7(9,10)11)12-6(13)2-4/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPKWBVTRDWMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220712 | |
Record name | 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227594-55-9 | |
Record name | 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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